N'-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide
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Overview
Description
N’-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide is a synthetic organic compound It is characterized by the presence of an oxamide functional group, which is a derivative of oxalic acid, and two distinct substituents: a 2-ethylhexyl group and an oxolan-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide typically involves the reaction of oxalic acid derivatives with appropriate amines. One possible synthetic route could involve the following steps:
Formation of Oxamide Intermediate: React oxalic acid or its derivatives with a suitable amine to form an oxamide intermediate.
Substitution Reaction: Introduce the 2-ethylhexyl and oxolan-2-ylmethyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide may undergo various chemical reactions, including:
Oxidation: The compound could be oxidized under specific conditions to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions could yield amines or other reduced forms of the compound.
Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, depending on the reactive sites present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents such as alkyl halides or acyl chlorides for nucleophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield oxides, while reduction could produce amines.
Scientific Research Applications
N’-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide could have several scientific research applications, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a molecular probe.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action for N’-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N,N’-Diethyl oxamide: Similar structure but with diethyl groups instead of 2-ethylhexyl and oxolan-2-ylmethyl groups.
N,N’-Dimethyl oxamide: Contains dimethyl groups, offering different chemical properties.
Uniqueness
N’-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide is unique due to its specific substituents, which may confer distinct chemical and physical properties compared to other oxamide derivatives
For precise and detailed information, consulting scientific literature and databases is recommended
Properties
IUPAC Name |
N'-(2-ethylhexyl)-N-(oxolan-2-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3/c1-3-5-7-12(4-2)10-16-14(18)15(19)17-11-13-8-6-9-20-13/h12-13H,3-11H2,1-2H3,(H,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZARZVBJZWMFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CNC(=O)C(=O)NCC1CCCO1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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